molecular formula C14H11ClO2 B14758847 Ethanone, 1-(2-chloro-4-hydroxyphenyl)-2-phenyl- CAS No. 1144-28-1

Ethanone, 1-(2-chloro-4-hydroxyphenyl)-2-phenyl-

Cat. No.: B14758847
CAS No.: 1144-28-1
M. Wt: 246.69 g/mol
InChI Key: GLFJKEKANZCYNO-UHFFFAOYSA-N
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Description

It is a white to light yellow solid with a special aroma . This compound is notable for its unique structure, which includes both a chloro and a hydroxy group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-chloro-4-hydroxyphenyl)-2-phenyl- typically involves the chlorination of 4-hydroxyacetophenone followed by Friedel-Crafts acylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acylation is carried out in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. This ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-chloro-4-hydroxyphenyl)-2-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-(2-chloro-4-hydroxyphenyl)-2-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-chloro-4-hydroxyphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(2-chloro-4-hydroxyphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups in specific positions allows for unique reactivity and interaction with biological targets, making it a valuable compound in various fields of research .

Properties

CAS No.

1144-28-1

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

1-(2-chloro-4-hydroxyphenyl)-2-phenylethanone

InChI

InChI=1S/C14H11ClO2/c15-13-9-11(16)6-7-12(13)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2

InChI Key

GLFJKEKANZCYNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)Cl

Origin of Product

United States

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